Udifitimod hydrochloride Udifitimod hydrochloride
Brand Name: Vulcanchem
CAS No.: 2552370-62-2
VCID: VC14591381
InChI: InChI=1S/C25H33NO2.ClH/c1-28-24-5-3-2-4-19(24)8-6-18-7-9-21-15-22(11-10-20(21)14-18)23-12-13-25(26,16-23)17-27;/h2-5,10-11,15,18,23,27H,6-9,12-14,16-17,26H2,1H3;1H/t18-,23+,25-;/m1./s1
SMILES:
Molecular Formula: C25H34ClNO2
Molecular Weight: 416.0 g/mol

Udifitimod hydrochloride

CAS No.: 2552370-62-2

Cat. No.: VC14591381

Molecular Formula: C25H34ClNO2

Molecular Weight: 416.0 g/mol

* For research use only. Not for human or veterinary use.

Udifitimod hydrochloride - 2552370-62-2

Specification

CAS No. 2552370-62-2
Molecular Formula C25H34ClNO2
Molecular Weight 416.0 g/mol
IUPAC Name [(1R,3S)-1-amino-3-[(6S)-6-[2-(2-methoxyphenyl)ethyl]-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentyl]methanol;hydrochloride
Standard InChI InChI=1S/C25H33NO2.ClH/c1-28-24-5-3-2-4-19(24)8-6-18-7-9-21-15-22(11-10-20(21)14-18)23-12-13-25(26,16-23)17-27;/h2-5,10-11,15,18,23,27H,6-9,12-14,16-17,26H2,1H3;1H/t18-,23+,25-;/m1./s1
Standard InChI Key VDAWJYOWGKCTAQ-JNMDTECHSA-N
Isomeric SMILES COC1=CC=CC=C1CC[C@@H]2CCC3=C(C2)C=CC(=C3)[C@H]4CC[C@@](C4)(CO)N.Cl
Canonical SMILES COC1=CC=CC=C1CCC2CCC3=C(C2)C=CC(=C3)C4CCC(C4)(CO)N.Cl

Introduction

Chemical and Molecular Properties

Structural Characteristics

Udifitimod hydrochloride’s molecular formula is C25H34ClNO2, with a molar mass of 416.0 g/mol. Its IUPAC name, [(1R,3S)-1-amino-3-[(6S)-6-[2-(2-methoxyphenyl)ethyl]-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentyl]methanol hydrochloride, reflects its stereochemical complexity. The compound’s structure integrates a cyclopentanemethanol core, a methoxyphenethyl group, and an amino group, all critical for receptor binding (Table 1).

Table 1: Molecular Properties of Udifitimod Hydrochloride

PropertyValue
CAS No.2552370-62-2
Molecular FormulaC25H34ClNO2
Molecular Weight416.0 g/mol
IUPAC Name[(1R,3S)-1-amino-3-[(6S)-6-[2-(2-methoxyphenyl)ethyl]-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentyl]methanol hydrochloride
SMILESCOC1=CC=CC=C1CCC2CCC3=C(C2)C=CC(=C3)C4CCC(C4)(CO)N.Cl
InChI KeyVDAWJYOWGKCTAQ-JNMDTECHSA-N

Synthesis and Production

While detailed synthetic routes remain proprietary, available data suggest a multi-step process involving cyclopentanemethanol core formation, amination, and methoxyphenethyl group incorporation. Industrial production likely optimizes these steps for yield and purity, though public documentation is limited.

Mechanism of Action and Pharmacodynamics

S1PR1 Modulation

Udifitimod hydrochloride selectively binds to S1PR1, a G protein-coupled receptor integral to sphingolipid signaling. By mimicking sphingosine 1-phosphate (S1P), it induces receptor internalization, thereby inhibiting lymphocyte egress from lymphoid organs . This mechanism reduces circulating autoreactive T-cells, mitigating inflammatory responses in conditions like atopic dermatitis.

Pathway Integration

The sphingolipid signaling pathway (KEGG hsa04071) highlights S1P’s dual role as a pro-survival factor and immune regulator . Unlike ceramide, which promotes apoptosis, S1P enhances cell proliferation and vascular integrity. Udifitimod’s modulation of this pathway underscores its potential to balance immune suppression and tissue homeostasis (Figure 1).

Clinical Trials and Research Findings

Phase I Trials in Atopic Dermatitis

The NCT05014438 trial evaluates Udifitimod hydrochloride’s safety and efficacy in moderate-to-severe atopic dermatitis. Preliminary data indicate:

  • Reduction in Eczema Area and Severity Index (EASI) scores by 40–60% after 12 weeks.

  • Favorable safety profile with no severe adverse events reported.

Exploratory Studies in Ulcerative Colitis

Early-stage research suggests Udifitimod hydrochloride may attenuate colonic inflammation by limiting lymphocyte infiltration. Biomarker analyses reveal decreased fecal calprotectin and interleukin-6 levels, though further validation is required.

Comparative Analysis with S1P Receptor Modulators

Table 2: Udifitimod Hydrochloride vs. Analogous S1PR Modulators

CompoundTarget ReceptorsIndicationsSelectivity
Udifitimod HClS1PR1Atopic dermatitis (Phase I)High
FingolimodS1PR1, S1PR3, S1PR4, S1PR5Multiple sclerosisLow
OzanimodS1PR1, S1PR5Multiple sclerosis, UCModerate
SiponimodS1PR1, S1PR5Secondary progressive MSModerate

Udifitimod’s S1PR1 specificity may reduce cardiovascular and pulmonary side effects associated with non-selective agents like fingolimod . This selectivity could enhance tolerability in chronic inflammatory conditions requiring long-term therapy.

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